molecular formula C10H18O4 B2536075 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid CAS No. 123475-49-0

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid

Cat. No.: B2536075
CAS No.: 123475-49-0
M. Wt: 202.25
InChI Key: JXRDZQISULRRIS-UHFFFAOYSA-N
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Description

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is an organic compound with a complex structure, characterized by the presence of a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid typically involves the esterification of pentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylpropan-2-yl)oxycarbonyl]benzoate
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate

Uniqueness

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(6-8(11)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRDZQISULRRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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